Ramoplanin A1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ramoplanin A1 is a glycolipodepsipeptide antibiotic derived from the bacterium Actinoplanes sp. ATCC 33076 . It is part of the ramoplanin complex, which includes closely related compounds such as Ramoplanin A2 and Ramoplanin A3 . This compound is effective against Gram-positive bacteria and is known for its unique mechanism of action that disrupts bacterial cell wall biosynthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ramoplanin A1 involves the preparation of several peptide and depsipeptide fragments. The general synthesis entails the preparation of residues 3-9 (heptapeptide), pentadepsipeptide (residues 1, 2, and 15-17), and pentapeptide (residues 10-14). These fragments are then coupled and cyclized to create the 49-membered aglycon core of the compound .
Industrial Production Methods
Industrial production of this compound typically involves fermentation of Actinoplanes sp. ATCC 33076. The fermentation broth is processed to isolate and purify the ramoplanin complex, which includes this compound . Advanced purification techniques such as macroporous resin adsorption and desorption are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Ramoplanin A1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Ramoplanin A1 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and cyclization.
Biology: Investigated for its antibacterial properties and mechanism of action against Gram-positive bacteria.
Industry: Utilized in the development of new antibiotics and antimicrobial agents.
Mechanism of Action
Ramoplanin A1 exerts its bactericidal effect by inhibiting cell wall biosynthesis. It specifically binds to and sequesters lipid intermediates I and II, preventing the action of intracellular glycosyltransferase (MurG) and other steps in the peptidoglycan assembly system . This inhibition disrupts the transglycosylation step of peptidoglycan synthesis, leading to bacterial cell death .
Comparison with Similar Compounds
Similar Compounds
Ramoplanin A2: The most abundant compound in the ramoplanin complex, with a similar mechanism of action.
Ramoplanin A3: Another closely related compound in the ramoplanin complex.
Enduracidins: Structurally related antibiotics with similar antibacterial activity.
Uniqueness
Ramoplanin A1 is unique due to its specific lipid side-chain structure and its potent activity against Gram-positive bacteria. Unlike other antibiotics, it does not exhibit cross-resistance with existing antibiotics such as vancomycin .
Properties
CAS No. |
81988-87-6 |
---|---|
Molecular Formula |
C118H152ClN21O40 |
Molecular Weight |
2540.0 g/mol |
IUPAC Name |
(2S)-N-[(3S,6R,9S,15S,18R,21S,24R,27S,30S,33R,36S,39R,42R,45R,48S,49S)-24,42-bis(3-aminopropyl)-27-benzyl-49-carbamoyl-3-(3-chloro-4-hydroxyphenyl)-21-[4-[(2R,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxyphenyl]-18,39-bis[(1R)-1-hydroxyethyl]-30-[(1S)-1-hydroxyethyl]-15,33,36,45-tetrakis(4-hydroxyphenyl)-6-methyl-9-(2-methylpropyl)-2,5,8,11,14,17,20,23,26,29,32,35,38,41,44,47-hexadecaoxo-1-oxa-4,7,10,13,16,19,22,25,28,31,34,37,40,43,46-pentadecazacyclononatetracont-48-yl]-2-[[(2Z,4E)-octa-2,4-dienoyl]amino]butanediamide |
InChI |
InChI=1S/C118H152ClN21O40/c1-8-9-10-11-15-22-81(152)126-76(50-80(122)151)106(165)140-92-98(100(123)159)179-116(175)91(65-33-44-77(150)71(119)49-65)139-101(160)55(4)125-104(163)74(47-54(2)3)127-82(153)51-124-107(166)86(60-23-34-66(146)35-24-60)135-110(169)85(58(7)145)133-112(171)88(64-31-42-70(43-32-64)176-118-99(96(157)94(155)79(53-142)178-118)180-117-97(158)95(156)93(154)78(52-141)177-117)134-103(162)72(20-16-45-120)128-105(164)75(48-59-18-13-12-14-19-59)130-108(167)83(56(5)143)132-113(172)89(62-27-38-68(148)39-28-62)137-114(173)90(63-29-40-69(149)41-30-63)136-109(168)84(57(6)144)131-102(161)73(21-17-46-121)129-111(170)87(138-115(92)174)61-25-36-67(147)37-26-61/h10-15,18-19,22-44,49,54-58,72-76,78-79,83-99,117-118,141-150,154-158H,8-9,16-17,20-21,45-48,50-53,120-121H2,1-7H3,(H2,122,151)(H2,123,159)(H,124,166)(H,125,163)(H,126,152)(H,127,153)(H,128,164)(H,129,170)(H,130,167)(H,131,161)(H,132,172)(H,133,171)(H,134,162)(H,135,169)(H,136,168)(H,137,173)(H,138,174)(H,139,160)(H,140,165)/b11-10+,22-15-/t55-,56+,57-,58-,72-,73-,74+,75+,76+,78-,79-,83+,84-,85-,86+,87-,88+,89-,90+,91+,92+,93-,94-,95+,96+,97+,98+,99+,117-,118+/m1/s1 |
InChI Key |
QMJRFQRMRCJRIV-NIIZMFKTSA-N |
Isomeric SMILES |
CCC/C=C/C=C\C(=O)N[C@@H](CC(=O)N)C(=O)N[C@H]1[C@H](OC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@H](NC(=O)[C@H](NC1=O)C2=CC=C(C=C2)O)CCCN)[C@@H](C)O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O)[C@H](C)O)CC5=CC=CC=C5)CCCN)C6=CC=C(C=C6)O[C@@H]7[C@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O[C@@H]8[C@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)[C@@H](C)O)C9=CC=C(C=C9)O)CC(C)C)C)C1=CC(=C(C=C1)O)Cl)C(=O)N |
Canonical SMILES |
CCCC=CC=CC(=O)NC(CC(=O)N)C(=O)NC1C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C2=CC=C(C=C2)O)CCCN)C(C)O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O)C(C)O)CC5=CC=CC=C5)CCCN)C6=CC=C(C=C6)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O)C(C)O)C9=CC=C(C=C9)O)CC(C)C)C)C1=CC(=C(C=C1)O)Cl)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.